4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE
Description
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-2-22-8-10-25(11-9-22)35-27-20-26(29-21-30-27)32-14-12-23(13-15-32)28(34)33-18-16-31(17-19-33)24-6-4-3-5-7-24/h3-11,20-21,23H,2,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWHKQMJAAORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the ethylphenoxy and phenylpiperazine substituents through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, amines, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , featuring a pyrimidine core substituted with an ethylphenoxy group and a piperidine moiety containing a phenylpiperazine carbonyl derivative. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in drug development.
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds similar to 4-(4-ethylphenoxy)-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine have been investigated for their antimicrobial properties. Research indicates that derivatives containing phenylpiperazine fragments exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess similar antimicrobial efficacy.
-
CNS Activity :
- The piperazine and piperidine moieties are known for their roles in central nervous system (CNS) activity. Compounds with these structures have been explored as potential treatments for neurological disorders, including anxiety and depression. The presence of the phenylpiperazine group may enhance binding to serotonin receptors, indicating potential applications as anxiolytics or antidepressants.
-
Anticancer Research :
- The structural features of this compound position it as a candidate for anticancer drug development. Similar compounds have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. The ability to modify the piperidine and phenylpiperazine components may lead to novel derivatives with enhanced anticancer properties.
Biological Studies
-
Mechanism of Action :
- Understanding how this compound interacts with biological systems is crucial for its application. Studies on related compounds indicate that they may act through inhibition of key enzymes or receptors, such as acetylcholinesterase, which is vital in neurodegenerative diseases like Alzheimer’s .
-
Structure-Activity Relationships (SAR) :
- Investigating the SAR of this compound can provide insights into optimizing its pharmacological properties. Modifications to the ethylphenoxy or piperazine groups could yield derivatives with improved potency and selectivity against specific targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Arylpiperazine-Piperidine Linkages
Several compounds share the arylpiperazine-piperidine pharmacophore but differ in substituents and core scaffolds:
Functional Analogues in Kinase Inhibition
highlights pyrazolo[1,5-a]pyrimidines and pyrimidinyl guanidines with potent kinase inhibitory activity. For example:
- 3-(4-Trifluoromethylphenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue (EC₅₀ = 0.84 µM)
- 3-(2-Fluorophenyl)-6-[4-(2-(4-methylpiperazin-1-yl)ethoxy]phenyl analogue (EC₅₀ = 0.52 µM)
These compounds outperform Dorsomorphin (EC₅₀ ~1.5–2.0 µM), suggesting that the 4-phenylpiperazine-carbonyl-piperidine motif in the target compound may similarly enhance potency if optimized.
Key Research Findings and Gaps
- SAR Insights: The 4-ethylphenoxy group may reduce off-target effects compared to bulkier substituents (e.g., tert-butyl in ).
- Unresolved Questions : Target specificity, cytotoxicity, and in vivo efficacy remain unstudied.
Data Table: Comparative Analysis of Select Analogues
Biological Activity
The compound 4-(4-ethylphenoxy)-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, synthesis, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a piperidine moiety and a phenylpiperazine group. Its structure can be represented as follows:
The biological activity of the compound primarily revolves around its interaction with neurotransmitter systems. Research indicates that derivatives of piperazine and piperidine often exhibit affinity for various neurotransmitter transporters, particularly those involved in dopamine, serotonin, and norepinephrine signaling pathways. These interactions are crucial for the modulation of mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to this compound can inhibit the reuptake of monoamines, leading to increased levels of these neurotransmitters in the synaptic cleft. For instance, compounds with similar structures have demonstrated significant binding affinities to serotonin (SERT) and norepinephrine transporters (NET), suggesting potential antidepressant effects .
- Anxiolytic Properties : The piperazine derivatives have been linked to anxiolytic effects in various animal models. The modulation of serotonergic and dopaminergic pathways is believed to contribute to these effects, making such compounds candidates for further development in treating anxiety disorders .
- Cognitive Enhancements : Some studies indicate that these compounds may enhance cognitive functions by improving dopaminergic signaling, which is vital for attention and memory processes .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of phenylpiperazine derivatives, including variations of the target compound. These derivatives were evaluated for their acari-cidal activity and showed promising results in biological assays, indicating that structural modifications can lead to enhanced biological efficacy .
Study 2: Neurotransmitter Affinity
In vitro studies demonstrated that selected compounds exhibited high affinity for dopamine transporters (DAT) with Ki values indicating potent inhibition (e.g., Ki values ranging from 2.29 nM to 78.4 nM). Such findings underscore the potential of these compounds in treating disorders related to dopamine dysregulation, such as ADHD .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.45 g/mol |
| Predicted Human Intestinal Absorption | High (0.9606) |
| Blood-Brain Barrier Permeability | Moderate (0.6586) |
| P-glycoprotein Substrate | Yes |
| CYP450 Interaction | Non-inhibitor for several isoforms |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-ethylphenoxy)-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, piperazine and pyrimidine moieties are often synthesized separately and combined via nucleophilic substitution or amide coupling. Evidence from analogous compounds shows that reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly influence yields. For instance, piperazine derivatives with electron-withdrawing substituents require anhydrous conditions and coupling agents like EDCI/HOBt for amide bond formation . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradients) is critical to isolate the target compound, achieving yields of 41–92% depending on substituent effects .
Q. Which spectroscopic and analytical methods are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is indispensable for verifying connectivity, particularly for distinguishing between piperazine and pyrimidine protons. Elemental analysis (EA) validates stoichiometry, with deviations ≤0.4% indicating purity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points (e.g., 153–191°C for analogous compounds) . Consistent Rf values in thin-layer chromatography (0.39–0.44) further corroborate purity .
Advanced Research Questions
Q. How do substituents on the piperazine and pyrimidine moieties influence physicochemical properties and bioactivity?
- Methodological Answer : Substituents like bromine or methyl groups alter lipophilicity (logP) and hydrogen-bonding capacity. For example, brominated phenyl groups in analogous compounds increase molecular weight by ~80 Da and reduce solubility in aqueous buffers, necessitating DMSO as a co-solvent for in vitro assays . Methyl groups enhance metabolic stability by steric hindrance, as seen in trifluoromethyl-containing derivatives . Structure-activity relationship (SAR) studies should systematically vary substituents and measure parameters like LogD7.4, plasma protein binding, and CYP450 inhibition to optimize pharmacokinetic profiles.
Q. What experimental design considerations are critical for assessing environmental persistence of this compound?
- Methodological Answer : Long-term environmental studies should include:
- Laboratory assays : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and biodegradation via OECD 301 tests .
- Partition coefficients : Determine octanol-water (LogKow) and soil sorption (Kd) to predict bioaccumulation and mobility .
- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC50) and chronic effects on soil microbiota .
- Modeling : Use fugacity models to simulate distribution in air, water, and soil compartments .
Q. How can contradictions in reported synthetic yields for analogous compounds be resolved?
- Methodological Answer : Contradictions often arise from variations in:
- Reaction scale : Milligram-scale reactions may have lower yields due to handling losses .
- Purification : Gradient elution in HPLC vs. flash chromatography impacts recovery rates .
- Substituent reactivity : Electron-donating groups (e.g., -OCH3) accelerate coupling reactions compared to bulky substituents .
- Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and report deviations using IUPAC guidelines for data reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
